(E)-Broparestrol
Description
Historical Context of Broparestrol (B1220278) (E)- in the Evolution of Endocrine Modulators
The study of compounds like Broparestrol (E)- is situated within the historical development of endocrine modulators, which began with the identification that biological effects of estrogen are mediated by a receptor protein nih.gov. Early research into nonsteroidal estrogens, structurally similar to diethylstilbestrol, paved the way for the synthesis and investigation of triphenylethylene (B188826) derivatives wikipedia.org. Broparestrol, a derivative of triphenylethylene, emerged during this period of exploring synthetic compounds with potential estrogenic or antiestrogenic properties wikipedia.orgwikipedia.org. Its development is linked to the search for agents that could interact with estrogen receptors for therapeutic purposes, including dermatological applications and breast cancer treatment in Europe wikipedia.orgmedchemexpress.comresearchgate.netnih.gov.
Classification of Broparestrol (E)- within the Framework of Selective Estrogen Receptor Modulators (SERMs)
Broparestrol (E)- is classified as a selective estrogen receptor modulator (SERM) wikipedia.orgwikipedia.org. SERMs are a class of compounds that interact with estrogen receptors (ERs), specifically ERα and ERβ, acting as either agonists or antagonists in a tissue-specific manner wikipedia.orgplos.org. This differential activity is a key characteristic that distinguishes SERMs from full estrogen receptor agonists or antagonists wikipedia.org. The tissue-specific effects of SERMs are thought to be influenced by the distribution of ERα and ERβ in different tissues and the specific conformational changes induced in the receptor upon ligand binding wikipedia.orgplos.org. Broparestrol, as a triphenylethylene derivative, belongs to the structural class of first-generation SERMs, alongside compounds like tamoxifen (B1202) and clomifene (B125282) wikipedia.orgwikipedia.org.
Stereoisomeric Considerations of Broparestrol: Emphasizing the (E)-Isomer's Role in Academic Investigations
Broparestrol exists as a mixture of E- and Z- isomers wikipedia.org. The (E)-isomer, also known as trans-Broparestrol, is explicitly identified and studied in academic investigations nih.govnih.gov. Stereochemistry plays a crucial role in the biological activity of many compounds, including those interacting with estrogen receptors . The specific spatial arrangement of atoms in the (E)-isomer of Broparestrol dictates its interaction with the estrogen receptor binding site wikipedia.org. Research in chemical biology often focuses on individual stereoisomers to understand the precise relationship between molecular structure and biological function. The (E)-isomer of Broparestrol is a biologically active tetrasubstituted olefin, and its synthesis and properties have been subjects of academic research, including studies involving palladium-catalyzed cross-coupling reactions for the stereoselective synthesis of such compounds medchemexpress.comresearchgate.net. While both E- and Z- isomers of broparestrol have been reported as active and similarly antiestrogenic in some contexts, the (E)-isomer is a specific target of academic investigation to elucidate its distinct pharmacological profile and interaction with estrogen receptors wikipedia.org.
Structure
2D Structure
3D Structure
Properties
CAS No. |
22393-62-0 |
|---|---|
Molecular Formula |
C22H19Br |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene |
InChI |
InChI=1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |
InChI Key |
OQCYTSHIQNPJIC-QURGRASLSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS No. |
22393-62-0 479-68-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-(4-ethyl)phenyl-alpha'-bromo trans-stilbene broparestrol broparoestrol broparoestrol, (cis)-isomer broparoestrol, (trans)-isomer LN 1643 LN 2299 LN-1643 LN-2299 trans-broparestrol |
Origin of Product |
United States |
Synthetic Chemistry and Rational Design of Broparestrol E Analogs
Chemical Synthesis Pathways for (E)-Broparestrol
The synthesis of this compound involves the construction of a tetrasubstituted olefinic core with a defined stereochemistry. Early synthesis methods for broparestrol (B1220278), reported as early as 1946, often yielded mixtures of isomers. researchgate.net More recent approaches have explored strategies aimed at controlling the stereochemical outcome.
Exploration of Stereoselective Synthetic Methodologies for (E)-Isomer
Achieving high stereoselectivity in the synthesis of tetrasubstituted olefins like this compound is crucial. While general methods for stereoselective olefin synthesis exist, specific methodologies tailored for the this compound core are of particular interest. Some approaches to stereoselective alkene synthesis, particularly for tri- and tetrasubstituted olefins, involve sequences where the stereoselectivity is determined by specific steps like bromination-dehydrobromination reactions preceding cross-coupling. researchgate.net For example, stereoselective synthesis of other related compounds has been achieved via carbometalation of alkynylsilanes or through controlled additions to propargyl alcohols followed by cross-coupling. acs.org The isolation of pure this compound from isomer mixtures has historically been achieved through techniques such as fractional crystallization. researchgate.net
Application of Cross-Coupling Reactions in this compound Synthesis
Palladium-catalyzed cross-coupling reactions have been demonstrated as advantageous methods for the synthesis of broparestrol. researchgate.netacs.orgmedchemexpress.comnu.edu.sagoogle.com These reactions are powerful tools for forming carbon-carbon bonds and can be applied to construct the highly substituted ethene core of broparestrol. One reported method for synthesizing a broparestrol precursor, α,β-diphenyl-β-(p-ethylphenyl)ethylene, utilized the hydroalumination of diphenylacetylene (B1204595) followed by cross-coupling with p-bromo(ethyl)benzene in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium. nu.edu.sa An alternative palladium-catalyzed approach involved the cross-coupling of α-bromo-α,β-diphenylethylene with p-ethylphenylzinc chloride. nu.edu.sa These cross-coupling strategies provide flexible routes to access the core structure, with the stereochemical outcome potentially influenced by the choice of starting materials and reaction conditions. Subsequent bromination of the precursor olefin yields broparestrol, typically as a mixture of isomers requiring separation to obtain the pure (E)-form. nu.edu.sa
Design and Derivatization Strategies for Broparestrol (E)- Scaffolds
The design of analogs based on the this compound scaffold involves modifying the substituent patterns around the triphenylethylene (B188826) core to explore changes in biological activity and physicochemical properties. SERMs, including triphenylethylenes, commonly feature two or three phenyl rings and may incorporate an aminoethoxy pharmacophore, suggesting potential sites for derivatization. nih.gov
Synthesis of Novel Analogs with Modified Substituent Patterns
The synthesis of novel this compound analogs can involve introducing different substituents onto the phenyl rings or modifying the ethyl or bromine groups. Strategies employed in the synthesis of related triphenylethylene SERMs, such as tamoxifen (B1202) analogs, provide insights into potential synthetic routes for broparestrol derivatives. These can include further functionalization of the pre-formed olefinic core or incorporating modified aromatic or aliphatic building blocks into the cross-coupling or other key synthesis steps. researchgate.netacs.org The specific positions and electronic nature of substituents can significantly impact the interaction of the analog with estrogen receptors.
Characterization of Synthesized Derivatives via Advanced Spectroscopic Techniques
Comprehensive characterization of synthesized this compound derivatives is essential to confirm their chemical structure, purity, and stereochemistry. Advanced spectroscopic techniques play a vital role in this process. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for elucidating the complete molecular structure and verifying the presence and position of all atoms and functional groups. google.com Analysis of coupling constants and Nuclear Overhauser Effect (NOE) can be particularly useful in confirming the E- configuration of the double bond. Infrared (IR) spectroscopy provides information about the functional groups present. researchgate.netnih.gov Mass Spectrometry (MS) is used to determine the molecular weight and obtain information about the fragmentation pattern, aiding in structural confirmation. nih.gov Ultraviolet-Visible (UV-Vis) spectroscopy can be applied to study the electronic transitions within the molecule, particularly those involving the conjugated π systems of the aromatic rings and the double bond. nih.govazonano.comresearchgate.net X-ray crystallography, when suitable crystals can be obtained, provides definitive three-dimensional structural information, including precise bond lengths, angles, and confirmation of stereochemistry. google.comresearchgate.net Differential Scanning Calorimetry (DSC) can be used to study the thermal properties and polymorphism of the synthesized compounds. researchgate.net
Table 1: Spectroscopic Techniques Used in Characterization
| Spectroscopic Technique | Information Provided | Relevance to this compound and Analogs |
| NMR Spectroscopy | Molecular structure, connectivity, stereochemistry | Confirmation of structure, E-isomer configuration |
| IR Spectroscopy | Identification of functional groups | Verification of chemical moieties |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Confirmation of molecular formula and structure |
| UV-Vis Spectroscopy | Electronic transitions, conjugated systems | Analysis of chromophores |
| X-ray Crystallography | Definitive 3D structure, stereochemistry | Unambiguous structural confirmation |
| DSC | Thermal properties, polymorphism | Assessment of solid-state characteristics |
Detailed research findings on specific this compound analogs and their synthesis and characterization would typically include spectroscopic data tables (e.g., NMR chemical shifts, IR absorption bands, MS fragmentation ions) and potentially crystallographic data (unit cell parameters, bond lengths, angles). For instance, studies on the polymorphism of broparestrol isomers have utilized techniques like FTIR spectroscopy and DSC to characterize different solid forms. researchgate.net
Molecular and Cellular Pharmacology of Broparestrol E
Estrogen Receptor Binding Dynamics and Specificity of (E)-Broparestrol
Selective estrogen receptor modulators like this compound are characterized by their ability to selectively bind to either ERα or ERβ, modulating the estrogen pathway in a tissue-specific manner. nih.gov This selective binding and subsequent modulation are crucial to their pharmacological profile.
Quantitative Assessment of Binding Affinity to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)
While specific quantitative binding affinity data (such as Ki or relative binding affinity percentages) for this compound to human ERα and ERβ were not extensively detailed in the provided search results, general information regarding the binding of estrogenic substances and antagonists to ER subtypes is available. Studies comparing the ligand binding specificity of ERα and ERβ have shown that most estrogenic substances and antagonists compete with 16 alpha-[125I]iodo-17 beta-estradiol for binding to both ER subtypes, albeit with varying preferences and degrees. nih.gov For instance, diethylstilbestrol, a related nonsteroidal estrogen, shows high affinity for both receptors. nih.gov
SERMs, in general, exhibit different affinities for the alpha and beta isoforms of the estrogen receptor. Estradiol binds equally well to both, while others like raloxifene (B1678788) bind preferentially to ERα, and compounds like genistein (B1671435) show preference for ERβ. The differential binding affinity of SERMs to ERα and ERβ can contribute to their selective action in different tissues. nih.gov
Structural Analysis of Ligand-Binding Domain Interactions with this compound
The ligand-binding domain (LBD) of estrogen receptors is a critical region for interaction with ligands like this compound. Structural analysis of ligand-ER interactions, particularly with SERMs, reveals key features. For instance, the binding of ligands induces conformational changes in the ER, leading to dimerization and translocation to the nucleus. wikipedia.orgnih.gov
In the case of triphenylethylene (B188826) SERMs like tamoxifen (B1202), the bulky side chain protruding from the binding cavity can displace helix 12 of the LBD, which is crucial for coactivator interactions. wikipedia.org This displacement can block coactivator binding. wikipedia.org While a specific crystal structure of this compound bound to ERα or ERβ was not found, its structural relation to other triphenylethylene SERMs suggests a similar mode of interaction within the LBD, influencing the conformation of helix 12 and subsequently affecting coregulator recruitment. The LBDs of ERα and ERβ differ in a few key residues within the binding pocket, specifically Leu384 and Met421 in ERα being replaced by Met336 and Ile373 in ERβ. mdpi.com These differences can influence the binding orientation and affinity of ligands, potentially contributing to subtype selectivity.
Mechanism of Estrogen Receptor Modulation by this compound
As a SERM, this compound modulates ER activity, leading to tissue-specific estrogenic or antiestrogenic effects. wikipedia.org This modulation involves differential regulation of gene expression, influence on coregulator recruitment, and potential impact on ER protein stability.
Differential Regulation of Estrogen Receptor-Mediated Gene Expression
The primary mechanism by which activated ERs regulate cellular processes is by binding to DNA and modulating the transcription of target genes. SERMs can either activate or repress the transcription of estrogen target genes depending on the tissue and the specific SERM. wikipedia.org
Research indicates that ERα typically requires a ligand to regulate gene expression, primarily regulating a single class of genes when liganded. nih.gov In contrast, ERβ can regulate gene expression even in the absence of a ligand and can regulate multiple classes of genes. nih.gov The differential regulation of gene expression by ER subtypes and their ligands is influenced by the interaction with different transcription factors and coactivators. nih.gov
While direct studies on this compound's specific impact on differential gene expression were not found, its classification as a SERM suggests it would influence ER-mediated gene transcription in a manner dependent on the ER subtype and cellular context, potentially exhibiting both agonistic and antagonistic effects on different sets of genes.
Influence on Corepressor and Coactivator Recruitment to ER-Ligand Complexes
The tissue-selective activity of SERMs is largely determined by the selective recruitment of corepressors and coactivators to ER target genes in specific cell types. wikipedia.orgnih.gov Upon ligand binding, ERs undergo conformational changes that facilitate the recruitment of coactivator or corepressor proteins. nih.govresearchgate.net
In the presence of agonists, ERs recruit coactivator complexes, leading to transcriptional activation. nih.govresearchgate.net Conversely, antagonists can promote the recruitment of corepressor complexes, which can inhibit gene expression. nih.govresearchgate.net The balance between coactivator and corepressor recruitment is crucial in determining the agonistic or antagonistic effect of a SERM. nih.gov
For example, tamoxifen, another triphenylethylene SERM, has been shown to enhance the recruitment of the corepressor NCoR1 to the pS2 gene promoter by ER in the absence of hormone and promote coactivator recruitment in other contexts. nih.gov The ability of this compound to influence the recruitment of specific coregulators to ER complexes would be a key determinant of its tissue-selective pharmacological actions.
Impact on Estrogen Receptor Protein Stability and Degradation Pathways
Estrogen receptor protein levels are subject to regulation through degradation pathways, primarily the ubiquitin-proteasome pathway. wikipedia.orgmdpi.comejmo.orgcancernetwork.com Ligand binding can influence the stability and turnover of ER proteins. ejmo.org
Some SERMs and selective estrogen receptor degraders (SERDs) are known to induce ER degradation. mdpi.comcancernetwork.commedchemexpress.comnih.gov Fulvestrant, a pure ER antagonist and SERD, promotes rapid proteasomal degradation of ER, leading to decreased cellular ER expression. ejmo.orgcancernetwork.comnih.gov This mechanism contributes to its antiestrogenic effects. ejmo.org
Structure Activity Relationship Sar Elucidation for Broparestrol E
Identification of Critical Structural Features Governing Estrogen Receptor Binding
The binding of ligands to the ER LBP is mediated by a combination of hydrogen bonding, steric interactions, and hydrophobic forces. nih.govresearchgate.net For many ER ligands, including SERMs, specific functional groups and their spatial arrangement are critical for high-affinity binding and modulating receptor activity. semanticscholar.org
Phenolic hydroxyl groups are recognized as crucial features for high-affinity binding of many ER ligands, including some SERMs. nih.govnih.gov These hydroxyls typically engage in hydrogen bonding interactions with specific amino acid residues within the ER LBP. In ERα, a key interaction site for a phenolic hydroxyl involves a conserved network comprising Arg394, Glu353, and a bridging water molecule. researchgate.netnih.govnih.govmdpi.com This interaction is analogous to the hydrogen bonding formed by the A-ring hydroxyl of the endogenous ligand, 17β-estradiol. wikipedia.orgnih.govnih.gov
(E)-Broparestrol possesses a phenolic moiety within its structure. Based on the established binding mechanisms for other phenolic ER ligands and triphenylethylene (B188826) SERMs, it is highly probable that the phenolic hydroxyl group of this compound forms hydrogen bonds with residues in the ER LBP, likely involving the Arg394/Glu353/water triad (B1167595) in ERα. researchgate.netnih.govnih.govmdpi.com This interaction is expected to contribute significantly to the binding affinity of this compound for the estrogen receptor.
The ER LBP is largely hydrophobic, and hydrophobic interactions play a primary role in stabilizing the ligand-receptor complex. nih.govu-tokyo.ac.jp The shape and volume of the ligand, as well as the positioning of hydrophobic and bulky groups, influence how well the ligand fits into the pocket and the conformational changes it induces. nih.govnih.gov
Triphenylethylene SERMs, including this compound, feature a core structure with multiple phenyl rings and an ethyl group in the case of Broparestrol (B1220278). wikipedia.orgnih.gov These lipophilic aromatic and aliphatic groups are expected to engage in extensive hydrophobic interactions with the nonpolar amino acid residues lining the ER LBP. nih.govu-tokyo.ac.jp The specific arrangement and bulk of these groups in this compound, particularly the ethyl group and the bromine atom, will influence the precise way the molecule sits (B43327) within the pocket. Steric clashes between the ligand and receptor residues can affect binding affinity and orient the ligand in a manner that favors or disfavors the crucial interaction with helix 12, thereby modulating the agonistic or antagonistic activity. wikipedia.orgmdpi.comu-tokyo.ac.jp The bulky nature of the triphenylethylene core and its substituents is characteristic of many SERMs that function as antagonists or mixed agonists/antagonists, as they can sterically hinder the proper positioning of helix 12 required for full coactivator binding. wikipedia.orgmdpi.com
Analysis of Hydrogen Bonding Contributions of Phenolic Moieties
Comparative Structure-Activity Profiling with Other Triphenylethylene SERMs
This compound is structurally related to other well-known triphenylethylene SERMs, such as clomiphene and tamoxifen (B1202). wikipedia.orgwikipedia.orgtaylorandfrancis.com These compounds share a common diarylethylene core but differ in their substituents, which leads to variations in their ER binding affinity, tissue selectivity, and pharmacological profiles.
A key structural difference lies in the nature and position of halogen atoms (bromine in Broparestrol, chlorine in clomiphene) and the side chains. Tamoxifen, for instance, has a dimethylaminoethoxy side chain, while Broparestrol has an ethyl group on one phenyl ring and a bromine atom on the ethylene (B1197577) bridge. wikipedia.orgnih.govwikipedia.org These structural variations influence the precise interactions within the ER LBP, affecting hydrogen bonding patterns, steric fit, and hydrophobic contacts.
While specific comparative binding data for this compound against a panel of other triphenylethylene SERMs was not available in the provided information, the general principles of SERM SAR allow for some inferences. The presence of the ethyl group and bromine atom in this compound would contribute unique steric and electronic properties compared to the chlorine in clomiphene or the aminoethoxy side chain in tamoxifen. These differences are expected to result in distinct binding affinities and potentially different conformational changes induced in the ER, leading to variations in tissue-specific agonistic/antagonistic activity compared to other triphenylethylene SERMs.
Below is a table summarizing the core structures and key substituents of some triphenylethylene SERMs for comparative purposes.
| Compound | Core Structure | Key Substituents |
| This compound | Triphenylethylene | Ethyl group on one phenyl ring, Bromine on ethene |
| Tamoxifen | Triphenylethylene | Dimethylaminoethoxy side chain, Phenyl groups |
| Clomiphene | Triphenylethylene | Diethylaminoethoxy side chain, Chlorine on ethene |
| Ospemifene | Triphenylethylene | Hydroxy and other substituents |
Note: This table provides a simplified overview of key structural differences relevant to SAR. Detailed structural representations involve specific isomerism (E/Z) and substituent positions.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govu-tokyo.ac.jp By analyzing molecular descriptors that capture various electronic, steric, and hydrophobic properties, QSAR models can predict the activity of new compounds and provide insights into the structural features that are critical for activity. nih.gov
QSAR has been successfully applied to the study of estrogen receptor ligands and SERMs to understand the determinants of binding affinity and functional activity. nih.govmdpi.comu-tokyo.ac.jp These models often highlight the importance of parameters related to hydrophobicity, steric bulk, and the presence and position of hydrogen bond donors and acceptors. nih.govu-tokyo.ac.jp
While the provided search results indicate the general application of QSAR in the field of ER ligands and SERMs, specific studies detailing the development of QSAR models specifically for this compound or its derivatives were not identified. However, given the established methodology and its successful application to related triphenylethylene SERMs, QSAR modeling would be a valuable approach for further elucidating the SAR of this compound and guiding the design of novel derivatives with improved or altered pharmacological properties. Such models could quantitatively assess the impact of modifications to the phenyl rings, the ethyl group, or the bromine atom on ER binding and activity.
Preclinical in Vitro and in Vivo Models for Broparestrol E Research
In Vitro Cell Line-Based Assays for Pharmacological Efficacy
In vitro studies using various cell lines are fundamental in assessing the direct effects of Broparestrol (B1220278) (E)- at the cellular level. These assays help to elucidate its impact on cell proliferation, viability, and key signaling pathways.
Evaluation of Antiproliferative Effects in Estrogen Receptor-Positive Cellular Models
Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T-47D, are commonly used models to evaluate the antiproliferative effects of SERMs like Broparestrol (E)- nih.govmdpi.com. These cell lines express functional estrogen receptors, making them suitable for studying compounds that interact with this pathway nih.gov. Studies on other compounds have shown that antiproliferative effects in ER+ cells can be associated with reduced expression of cell cycle-related proteins like CDK6 and increased levels of inhibitors such as p27 nih.gov. The efficacy of antiestrogens in inhibiting the proliferation of ER+ breast cancer cells is well-documented mdpi.comresearchgate.net.
Assessment of Cellular Responses in Estrogen Receptor-Negative Control Cell Lines
To differentiate between ER-mediated and ER-independent effects, it is essential to assess the cellular responses of Broparestrol (E)- in estrogen receptor-negative (ER-) cell lines. Cell lines such as MDA-MB-231 and SK-BR-3 are often used as ER- control models nih.govmdpi.com. While some ER- cell lines may still express certain ER isoforms or variants, they lack the classical ERα pathway that is the primary target of SERMs nih.gov. Studies with other compounds have shown that while antiproliferative effects can be observed in both ER+ and ER- cell lines, the underlying mechanisms may differ nih.govfrontiersin.org.
Functional Studies on Endogenous Protein Expression and Cellular Signaling Pathways
Investigating the effects of Broparestrol (E)- on endogenous protein expression and cellular signaling pathways provides insights into its molecular mechanisms of action. Estrogen receptors, particularly ERα and ERβ, play a key role in regulating the expression of various genes and influencing signaling cascades nih.gov. SERMs can modulate these pathways through ligand binding, affecting transcriptional activity and interacting with coregulators frontiersin.orgwikipedia.org. Studies on other compounds have demonstrated that interactions with estrogen receptors can influence pathways such as PI3-kinase and ERK nih.gov. The balance between ERα and ERβ expression can also influence cellular proliferation and gene regulation nih.govwikipedia.org.
In Vivo Animal Models for Biological Activity Assessment
In vivo studies using animal models are critical for evaluating the biological activity of Broparestrol (E)- in a complex physiological setting, including its effects on hormone-dependent tissues and endocrine regulation.
Studies on Mammary Gland Morphogenesis and Development in Animal Models
Animal models, particularly mice, are widely used to study mammary gland morphogenesis and development frontiersin.orgmdpi.com. Estrogen plays a pivotal role in these processes, influencing ductal elongation, branching, and alveologenesis frontiersin.orgunsw.edu.au. Broparestrol is described as inhibiting mammary gland development in animals, consistent with its antiestrogenic properties wikipedia.orgiiab.me. Studies in mice have shown that proper mammary gland development requires systemic hormones, including estrogen and prolactin uq.edu.au. Alterations in signaling pathways and tissue interactions mediated by growth factors also contribute to mammary gland development mdpi.comuq.edu.au.
Efficacy Studies in Orthotopic and Xenograft Tumor Models
Broparestrol, which exists as both E- and Z- isomers, has demonstrated antiestrogenic activity in animal models. ncats.io Specifically, the E-isomer of Broparestrol was shown to inhibit prolactin-induced mammary cancer in studies conducted in 1978 and 1980. researchgate.net This finding suggests a potential therapeutic effect of Broparestrol (E)- in hormone-sensitive cancers, particularly those influenced by prolactin.
While the search results indicate the use of various xenograft models, such as those utilizing MCF-7 and T-47D breast cancer cells, for evaluating the efficacy of estrogen receptor-targeting agents, detailed outcomes and data specifically pertaining to Broparestrol (E-) in these precise models were not found. researchgate.netnih.govaltogenlabs.comnih.govnih.govg1therapeutics.comscienceopen.comnih.govresearchgate.net The available information primarily confirms the antiestrogenic properties of Broparestrol (E)- and its historical investigation in mammary cancer models. ncats.ioresearchgate.net
Metabolism and Biotransformation of Broparestrol E in Research Systems
In Vitro Metabolic Profiling using Subcellular Fractions and Recombinant Enzyme Systems
In vitro studies utilizing subcellular fractions (such as microsomes or cytosol) and recombinant enzymes are fundamental in identifying the enzymes responsible for the initial metabolic transformations of a compound. These systems allow for controlled environments to study specific enzymatic reactions.
Identification and Characterization of Primary and Secondary Metabolites
The identification and characterization of metabolites are typically performed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Primary metabolites are the direct products of phase I metabolism (e.g., oxidation, reduction, hydrolysis), while secondary metabolites result from further transformation, often through phase II conjugation reactions (e.g., glucuronidation, sulfation). While specific metabolites of Broparestrol (B1220278) (E)- in these systems were not extensively detailed in the search results, studies on other SERMs and related compounds highlight common metabolic pathways. For instance, tamoxifen (B1202), another triphenylethylene (B188826) SERM, undergoes extensive phase I metabolism primarily by cytochrome P450 (CYP) enzymes, leading to metabolites like N-desmethyltamoxifen and 4-hydroxytamoxifen. wikipedia.org Estrogens themselves are metabolized through oxidation, and their metabolites can undergo conjugation. google.com
Elucidation of Enzyme Kinetics and Isoform-Specific Contributions (e.g., Cytochrome P450s, Conjugative Enzymes)
Metabolism Studies in Relevant In Vitro Cell Lines
Cell lines provide a more complex, yet still controlled, environment to study drug metabolism, incorporating cellular uptake, intracellular enzyme activity, and metabolite efflux.
Utilization of Hepatocyte and Other Tissue-Derived Cell Lines for Metabolic Fate Determination
Hepatocytes, the primary cells of the liver, are extensively used for in vitro metabolism studies due to their high expression levels of drug-metabolizing enzymes. plos.org Hepatocyte cell lines, such as HepG2, are commonly employed to investigate the metabolic fate of compounds. nih.gov Studies on estrogen receptor signaling in hepatocytes have shown their role in modulating metabolic processes. plos.orgmdpi.comembopress.orgnih.govunimi.it While direct studies on Broparestrol (E)- metabolism in hepatocyte cell lines were not found, these cell systems are standard tools for assessing the hepatic metabolism of xenobiotics, including SERMs. Other tissue-derived cell lines can also be used to investigate tissue-specific metabolism.
Examination of Extrahepatic Metabolic Pathways (e.g., in Primary Keratinocytes)
Extrahepatic metabolism, occurring in tissues other than the liver, can also be significant for some compounds. Primary keratinocytes, cells of the epidermis, have been shown to metabolize steroids, indicating the presence of steroid-metabolizing enzymes in these cells. nih.gov Given Broparestrol's historical use in dermatology, studying its metabolism in keratinocytes or other skin-derived cells could be relevant to understanding its local effects and disposition in the skin. Research on estrogen effects in keratinocytes has demonstrated their influence on cell proliferation and migration. nih.gov
In Silico Prediction Models for Metabolic Pathways and Enzyme Interactions
In silico methods use computational approaches to predict metabolic pathways, sites of metabolism, and enzyme interactions based on the chemical structure of a compound and existing metabolic data. These models can help prioritize experimental studies and predict potential metabolic liabilities.
Computational tools can predict possible metabolites, metabolic instability, and the specific CYP isoforms involved in metabolism. news-medical.netnih.govcreative-biolabs.com Ligand-based approaches in in silico metabolism prediction rely on the chemical structure and characteristics of the compound, assuming these factors determine its metabolic fate. creative-biolabs.com While in silico predictions can be a valuable tool, they may have limitations in predicting all possible metabolites and can sometimes produce false positives, highlighting the need for experimental validation. nih.govmdpi.com Despite the lack of specific in silico prediction data for Broparestrol (E-) in the search results, the application of these methods is a growing area in drug metabolism research. news-medical.netnih.govcreative-biolabs.commdpi.comnih.gov
Computational Chemistry and Molecular Modeling of Broparestrol E
Molecular Docking Simulations of (E)-Broparestrol with Estrogen Receptors
Molecular docking simulations are employed to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and to estimate the strength of the interaction. This involves computationally placing the ligand within the binding site of the receptor and evaluating the resulting poses based on scoring functions that approximate binding energy.
Based on the conducted searches, specific detailed research findings on molecular docking simulations performed specifically with Broparestrol (B1220278) (E)- and estrogen receptors were not available. Studies on molecular docking with estrogen receptors have been reported for various other compounds, including Imeglimin derivatives, phytochemicals, curcumin (B1669340) analogs, Brefeldin A derivatives, and 17β-estradiol derivatives, to predict their binding modes and affinities bioinformation.netnih.govnih.govplos.org. However, data specifically detailing the docking of Broparestrol (E)- was not found in the retrieved results.
Prediction of Ligand-Receptor Binding Modes and Interaction Fingerprints
Predicting the binding mode involves identifying the most stable pose of the ligand within the receptor's binding pocket. Interaction fingerprints detail the specific types of interactions formed between the ligand and the amino acid residues of the receptor, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges. While general principles of predicting binding modes and interaction fingerprints through molecular docking are well-established and applied to various estrogen receptor ligands bioinformation.netplos.org, specific data for Broparestrol (E)- was not found in the available search results.
Assessment of Binding Energies and Affinities
Molecular docking simulations typically provide scoring functions that estimate the binding energy or affinity between the ligand and the receptor. These scores are used to rank different binding poses and to compare the potential binding strength of different ligands to the same receptor. Lower (more negative) binding energy values generally indicate higher predicted affinity. While binding energy calculations are a standard output of molecular docking studies for estrogen receptor ligands bioinformation.netnih.govplos.org, specific quantitative binding energy or affinity data derived from docking simulations of Broparestrol (E)- with estrogen receptors were not available in the search results.
Molecular Dynamics Simulations to Investigate Ligand-Induced Conformational Changes
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, allowing for the investigation of the flexibility of the receptor and the ligand, and how the binding of the ligand might induce conformational changes in the receptor. MD simulations can provide insights into the stability of the ligand-receptor complex and the dynamic nature of their interactions over time. Studies using MD simulations have investigated the conformational changes in estrogen receptor alpha upon binding to agonists and antagonists like 17β-estradiol and 4-hydroxytamoxifen, revealing differences in receptor fluctuations depending on the bound ligand biorxiv.orgnih.govmdpi.com. However, specific molecular dynamics simulation studies focusing on Broparestrol (E-)-induced conformational changes in estrogen receptors were not found in the conducted searches.
Pharmacophore Modeling and Virtual Screening for Novel Broparestrol (E)- Like Compounds
Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target and to trigger or block its biological response nih.gov. A pharmacophore model represents the 3D arrangement of these features. Pharmacophore models can be derived from the structure of known active ligands (ligand-based) or from the structure of the receptor binding site (structure-based) longdom.org. These models are then used in virtual screening to search large databases of compounds to identify potential new ligands that possess similar pharmacophoric features and are therefore likely to bind to the same target nih.govugm.ac.id. While pharmacophore modeling and virtual screening are widely applied in the search for novel selective estrogen receptor modulators and degraders longdom.orgugm.ac.idui.ac.idmdpi.com, specific research detailing the development of a pharmacophore model based on Broparestrol (E)- or the use of such a model for virtual screening to find Broparestrol (E)- like compounds was not available in the search results.
Polymorphism and Solid State Research of Broparestrol Isomers
Crystallographic Characterization of Polymorphic Forms of (E)-Broparestrol
Crystallographic studies have been instrumental in identifying and characterizing the different solid forms of this compound. A new polymorph, designated Form IE, has been discovered. nih.govresearcher.life This form crystallizes in a monoclinic unit cell with the space group P21/c. nih.govresearcher.life The lattice parameters for Form IE have been reported as a = 5.6079(4) Å, b = 16.1206(10) Å, c = 20.250(1) Å, with a beta angle (β) of 100.569(4)°, a unit cell volume (Vcell) of 1799.6(2) ų, and Z = 4 (molecules per unit cell). nih.govresearcher.life
This newly identified Form IE is stable at high temperatures. nih.govresearcher.life In contrast, the previously known and published form of this compound, referred to as Form IIE, is stable at room temperature. nih.govresearcher.life Earlier crystallographic work indicated that both E- and Z-broparestrol isomers crystallize in the monoclinic system with the space group P2. researchgate.net However, more recent analysis, including Bayesian statistical analysis of extinctions, suggests P21/c as a probable space group for the known E-broparestrol structure (BEPPET) found in the Cambridge Structural Database (CSD). researchgate.netresearchgate.net
X-ray diffraction techniques, including room temperature X-ray diffraction, have been employed to confirm the dimorphism of this compound and to differentiate between Form IE and Form IIE. researchgate.net Overlay analysis of the molecular structures of Form IE and Form IIE reveals differences in their packing arrangements. researchgate.net
Phase Transition Studies and Thermodynamic Analysis of (E)- and (Z)-Broparestrol Isomers
Research into the phase behavior of Broparestrol (B1220278) isomers has revealed both overt and hidden polymorphism within the binary system. researchgate.net Phase transition studies have identified a transition between Form IIE and Form IE of this compound occurring at approximately 366 K. researchgate.net This indicates that Form IE is the high-temperature stable polymorph, while Form IIE is the stable form at room temperature. nih.govresearcher.life
Experimental temperature-composition (T-x) phase diagrams have been constructed to illustrate the phase equilibria of the binary system. researchgate.net These diagrams provide insights into the conditions under which different polymorphic forms and liquid phases exist in equilibrium. Three partly metastable phase diagrams have been obtained from various combinations of the possible polymorph pairs (IE-IZ, IE-IIZ, IIE-IZ, and IIE-IIZ), from which a stable phase diagram can be constructed. researchgate.net
Polymorphism has also been observed for the (Z)-isomer of Broparestrol within the binary phase diagram, leading to the identification of a new polymorph, Form IIZ. nih.govresearcher.liferesearchgate.net However, Form IIZ has proven difficult to isolate. nih.govresearcher.life Thermodynamic analysis suggests that Form IIZ behaves monotropically in relation to the known triclinic polymorph of the Z-isomer, Form IZ. nih.govresearcher.liferesearchgate.net Furthermore, Form IIZ melts at a lower temperature than Form IZ and is considered highly metastable. nih.govresearcher.life
Impact of Polymorphism on Physicochemical Attributes Relevant to Research Methodologies
Polymorphism significantly influences the physicochemical attributes of a compound, which is of considerable relevance in various research methodologies, particularly in pharmaceutical and materials science contexts. researchgate.netresearchgate.netnih.gov Different polymorphic forms of a substance, including this compound, can exhibit variations in key properties such as melting point, density, solubility, dissolution rate, and physical and chemical stability. researchgate.netresearchgate.netnih.gov
These differences in solid-state properties directly impact research methodologies. For instance, variations in solubility and dissolution rate among polymorphs can affect the preparation of solutions or suspensions for in vitro and in vivo studies, potentially leading to inconsistent results if the polymorphic form is not controlled or characterized. researchgate.netresearchgate.net The stability of a particular polymorph is also crucial, as phase transitions during storage or experimental procedures can alter the material's properties. researchgate.netresearchgate.net
Characterization techniques such as X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential research tools used to identify and quantify different polymorphic forms and study their transitions. researchgate.netresearchgate.netresearchgate.netnih.gov Understanding the polymorphic landscape of a compound like this compound is therefore fundamental for ensuring the reproducibility and reliability of research findings. Controlling crystallization conditions, including solvent selection and cooling rates, is a methodology employed in research to favor the formation of a desired polymorphic form.
The study of polymorphism in compounds like Broparestrol is crucial for understanding the relationship between crystal structure and macroscopic properties, which is a core aspect of solid-state research.
Advanced Analytical Techniques in Broparestrol E Research
Application of High-Resolution Mass Spectrometry for Metabolite Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of metabolites. While specific detailed research findings on Broparestrol (B1220278) (E)- metabolite elucidation using HRMS were not extensively detailed in the search results, HRMS in general is widely applied in drug metabolism studies to accurately determine the mass-to-charge ratio of parent compounds and their transformed products. This high accuracy allows for the determination of elemental composition, which is a critical first step in identifying metabolites formed through processes like oxidation, reduction, hydrolysis, or conjugation. google.comgoogle.com
The process typically involves separating the metabolites from a biological matrix (e.g., plasma, urine, tissue extracts) using chromatography, such as Liquid Chromatography (LC), coupled online with an HRMS instrument. The mass spectrometer then detects the ions of the separated compounds. The exact mass measurement provided by HRMS, often in conjunction with fragmentation data obtained from tandem mass spectrometry (MS/MS), enables researchers to propose potential structures for the metabolites. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the sites of metabolic transformation can often be determined. This is essential for understanding how the body processes Broparestrol (E)- and identifying potentially active or toxic metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed molecular structure, conformation, and purity of organic compounds like Broparestrol (E)-. datapdf.com Different NMR techniques, such as ¹H NMR, ¹³C NMR, and 2D NMR methods (e.g., COSY, HSQC, HMBC), provide complementary information about the arrangement of atoms and their connectivity.
For conformational analysis, NMR can reveal preferred spatial arrangements of the molecule by analyzing coupling constants and NOE (Nuclear Overhauser Effect) correlations. These data provide insights into the flexibility and three-dimensional structure of Broparestrol (E)-, which can be relevant to its interaction with biological targets. datapdf.com
NMR is also a highly effective method for assessing the purity of a sample. By integrating the signals in a ¹H NMR spectrum, the molar ratio of different components in a mixture can be determined. Impurities, including residual solvents, starting materials, or副产物, can be identified and quantified even at low concentrations, provided they yield detectable NMR signals. datapdf.com This is particularly important for pharmaceutical compounds to ensure the quality and consistency of synthesized material. The isomeric purity of Broparestrol, which exists as E- and Z-isomers, can also be assessed using NMR, as the distinct chemical environments of the nuclei in each isomer result in different sets of signals. researchgate.netdatapdf.com
X-ray Diffraction for Crystal Structure Determination of Broparestrol (E)- Polymorphs
X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction, is the definitive technique for determining the crystal structure of a compound. This provides precise information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions such as Van der Waals forces. researchgate.netgoogle.com
Broparestrol (E)- is known to exhibit polymorphism, meaning it can exist in different crystalline forms. researchgate.netresearcher.life These polymorphs can have different physical properties, including melting point, solubility, and dissolution rate, which can significantly impact the performance of a drug substance. google.com X-ray diffraction is crucial for identifying and characterizing these different polymorphic forms.
Research has identified at least two polymorphic forms of E-broparestrol: Form IIE, which is stable at room temperature, and a new polymorph, Form IE, which crystallizes in a monoclinic unit cell with specific lattice parameters and is stable at high temperatures. researchgate.netresearcher.life X-ray diffraction patterns of these forms show distinct differences, allowing for their differentiation and study. researchgate.net Powder X-ray diffraction (PXRD) is commonly used to analyze polycrystalline samples and compare their diffraction patterns to those calculated from single-crystal structures or to reference patterns of known polymorphs. google.comresearchgate.net This allows for the identification of the polymorphic form present in a given sample and the study of phase transitions between different forms under varying conditions. researchgate.netresearcher.life
Interactive Data Tables: While generating truly interactive tables is beyond the scope of this text-based response, the following tables present data points related to Broparestrol (E)- and its analysis based on the search results.
Table 1: Crystallographic Data for E-Broparestrol Polymorphs
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) | Unit Cell Volume (ų) | Z | Stability | Source |
| Form IIE | Monoclinic | P2₁/c | Not explicitly listed in search results for IIE, but structure is known (BEPPET in CSD) | 441.1 (per molecule) | Room temperature stable | researchgate.net | |
| Form IE | Monoclinic | P2₁/c | a=5.6079(4), b=16.1206(10), c=20.250(1), β=100.569(4) | 1799.6(2) | 4 | High temperature stable | researcher.life |
Note: The unit cell volume for Form IIE is given per molecule in the source, whereas for Form IE it is the total unit cell volume. Z represents the number of molecules per unit cell.
Table 2: PubChem CID for Broparestrol (E)-
| Compound Name | PubChem CID |
| Broparestrol (E)- | 3032769 |
Future Research Avenues and Unaddressed Questions for Broparestrol E
Exploration of Stereoisomer-Specific Biological Activities and Their Underlying Mechanisms
Existing literature indicates that the E- and Z-isomers of broparestrol (B1220278) possess different specific properties google.com. While both isomers have shown antiestrogenic activity, their potency and effects may vary wikipedia.orgnih.gov. For instance, studies in rats using the Allen-Doisy vaginal smear test indicated that both cis (Z) and trans (E) broparestrol were incomplete estrogens, but they were significantly less active than hexanestrol-3 nih.gov. A patent suggests that trans-Broparestrol exhibits the lowest estrogenomimetic activity among partial agonists while showing one of the highest uptake levels google.com. In contrast, cis-Broparestrol is described as a partial agonist with strong intrinsic activity but lower affinity google.com. This differential activity underscores the need for comprehensive investigations into the stereoisomer-specific biological activities of Broparestrol (E)- compared to its Z-isomer.
Future research should focus on:
Quantitative assessment of binding affinities: Precisely determine the binding affinities of Broparestrol (E)- and Broparestrol (Z)- to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While some studies mention binding affinity to ERα for related compounds or the broparestrol mixture , specific quantitative data for the individual E-isomer is crucial.
Detailed analysis of downstream signaling pathways: Investigate how each isomer differentially modulates ER conformation and subsequent interactions with coactivators and corepressors. SERMs are known to induce distinct conformational changes in ERs, influencing their interaction with coregulatory proteins and thus regulating target gene transcription nih.gov. Understanding these differences for the E and Z isomers is vital.
Tissue-specific effects: Explore the distinct agonistic or antagonistic effects of Broparestrol (E)- in various tissues (e.g., breast, uterus, bone, cardiovascular system) compared to the Z-isomer. SERMs are characterized by their tissue-specific actions nih.govwikipedia.org.
In vivo comparative studies: Conduct animal studies to compare the pharmacological profiles, efficacy in relevant disease models (e.g., breast cancer, dermatological conditions), and potential off-target effects of pure Broparestrol (E)- versus Broparestrol (Z)-.
Data tables presenting comparative binding affinities, co-regulator recruitment profiles, or differential gene expression patterns induced by each isomer in specific cell lines would be highly valuable in future publications.
Development of Advanced In Vitro Organoid and Microphysiological Systems for Comprehensive Modeling
Traditional two-dimensional cell culture systems have limitations in accurately recapitulating the complexity of human organs and tissue responses frontiersin.orgnih.gov. Advanced in vitro models, such as organoids and microphysiological systems (MPS), offer more physiologically relevant platforms for studying drug mechanisms and efficacy frontiersin.orgnih.govresearchgate.net.
Future research should prioritize the development and utilization of these systems to study Broparestrol (E)-:
ER-positive tissue organoids: Establish organoid models derived from ER-positive tissues relevant to Broparestrol's historical or potential future applications, such as breast tissue or skin. This would allow for the study of Broparestrol (E)-'s effects in a more complex 3D environment that mimics tissue architecture.
Microphysiological systems incorporating multiple tissues: Design MPS ("organ-on-a-chip") that integrate relevant organ models (e.g., liver for metabolism, target tissue like breast or skin) to assess the systemic effects and potential interactions of Broparestrol (E)- and its metabolites. MPS can replicate interactions among various organs and provide insights into context-dependent function nih.gov.
Modeling disease states: Develop organoid or MPS models that mimic specific disease conditions where Broparestrol (E)- might be therapeutically relevant, such as ER-positive breast cancer or dermatological disorders. This would enable more accurate preclinical evaluation of its efficacy.
Assessment of long-term effects and resistance mechanisms: Utilize these advanced models to investigate the long-term effects of Broparestrol (E)- exposure and to explore potential mechanisms of acquired resistance, which is a significant challenge with existing SERMs nih.govmdpi.com.
Data generated from these models could be presented in tables showing, for example, the effect of Broparestrol (E)- on organoid growth and differentiation, or the transport and metabolism of the compound within a multi-organ MPS.
Integration of Proteomics and Transcriptomics for Deeper Mechanistic Insights
Understanding the comprehensive molecular changes induced by Broparestrol (E)- at both the mRNA and protein levels is crucial for elucidating its full mechanism of action and identifying potential biomarkers or therapeutic targets sag.org.arutoronto.ca. While transcriptomics quantifies mRNA, proteomics analyzes the protein content, providing a more direct view of the functional molecules within a cell sag.org.arresearchgate.net.
Future research should integrate these "omics" approaches:
Comparative transcriptomic and proteomic profiling: Conduct studies using ER-positive cell lines or organoid models treated with Broparestrol (E)-, Broparestrol (Z)-, and potentially other SERMs (e.g., tamoxifen (B1202), raloxifene) to identify differentially expressed genes and proteins. This would highlight the unique molecular signature of Broparestrol (E)-.
Pathway analysis: Utilize bioinformatics tools to analyze the transcriptomic and proteomic data to identify the cellular pathways and networks most significantly affected by Broparestrol (E)-. This can reveal key biological processes modulated by the compound researchgate.net.
Identification of protein-protein interactions: Investigate how Broparestrol (E)- influences protein-protein interactions, particularly those involving ERs and co-regulatory proteins. Proteomic techniques can help map these interaction networks.
Correlation with phenotypic effects: Integrate the omics data with observed biological effects in cell-based or organoid models to establish links between molecular changes and phenotypic outcomes (e.g., cell proliferation, differentiation, specific protein function).
Data tables could display lists of significantly up- or down-regulated genes and proteins, or highlight key pathways identified through this integrated analysis.
Design of Next-Generation SERMs Based on Broparestrol (E)- Structural Principles
The unique structural features of Broparestrol (E)-, a brominated triphenylethylene (B188826), and its observed biological activities provide a basis for the rational design of novel SERMs with potentially improved properties wikipedia.orgnih.govwikipedia.org. Understanding the structure-activity relationships of Broparestrol (E)- is key to this endeavor.
Future research should focus on leveraging Broparestrol (E)-'s structure for drug design:
Structure-activity relationship (SAR) studies: Conduct detailed SAR studies by synthesizing analogs of Broparestrol (E)- with modifications to the ethyl group, the bromine atom, or the phenyl rings. Evaluate the impact of these modifications on ER binding affinity, tissue-specific activity, and metabolic stability.
Computational modeling: Utilize computational approaches, such as molecular docking and dynamics simulations, to predict the binding mode of Broparestrol (E)- to ERα and ERβ and to understand the conformational changes induced upon binding. This can guide the design of new analogs mdpi.com.
Development of novel scaffolds: Explore the possibility of using the core structural principles of Broparestrol (E)- to design entirely new SERM scaffolds that might overcome limitations of existing compounds, such as resistance or off-target effects.
Assessment of novel SERMs in preclinical models: Evaluate the most promising newly designed SERM candidates in advanced in vitro models (organoids, MPS) and relevant in vivo models to assess their efficacy and safety profiles.
While dosage and safety profiles are outside the scope of this article, preclinical efficacy data from novel compounds designed based on Broparestrol (E)-'s structure could be presented in comparative tables.
Q & A
Q. What ethical and data-sharing protocols are mandatory for clinical studies involving Broparestrol (E)-, particularly regarding FAIR principles?
- Methodological Answer : Anonymize patient data via pseudonymization (SHA-256 encryption). Share raw spectra and pharmacokinetic curves in repositories like Zenodo (CC-BY license). Adhere to GDPR for EU studies and document IRB approvals (Protocol ID#) .
Guidance for Data Contradiction Analysis
- Step 1 : Identify conflicting datasets (e.g., LD₅₀, receptor affinity) and catalog variables (species, dosage forms).
- Step 2 : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality.
- Step 3 : Design replication studies with harmonized protocols (e.g., OECD Guidelines 420/423) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
